molecular formula C16H11FN2O2 B1270480 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 370098-34-3

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1270480
CAS No.: 370098-34-3
M. Wt: 282.27 g/mol
InChI Key: PZGOKVPNKLOQMP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves a multi-step process. One common method is the reaction of α, β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring . The reaction conditions often include the use of microwave irradiation to accelerate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring .

Scientific Research Applications

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα), exhibiting a binding affinity similar to that of native ligands . This interaction can modulate various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyrazoles, such as 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole . These compounds share structural similarities but may differ in their specific biological activities and applications.

Uniqueness

The uniqueness of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid lies in its specific substitution pattern, which enhances its stability and binding affinity. This makes it a valuable compound for various research applications, particularly in medicinal chemistry .

Properties

IUPAC Name

3-(4-fluorophenyl)-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGOKVPNKLOQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353412
Record name 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370098-34-3
Record name 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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